An In-depth Technical Guide to 3-(Pyridin-3-YL)propanal: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 3-(Pyridin-3-YL)propanal: Properties, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 3-(pyridin-3-yl)propanal, a versatile heterocyclic aldehyde of significant interest to researchers and professionals in drug development. We will delve into its chemical structure, physicochemical properties, synthesis, and reactivity, with a particular focus on its application as a strategic building block in the synthesis of complex molecular architectures for medicinal chemistry.
Unveiling the Molecular Architecture and Physicochemical Profile
3-(Pyridin-3-yl)propanal is a bifunctional organic molecule characterized by a pyridine ring linked to a propanal moiety via a three-carbon aliphatic chain. This unique combination of a basic aromatic heterocycle and a reactive aldehyde functional group underpins its utility in organic synthesis.
Structural and Electronic Properties
The pyridine ring, with its nitrogen heteroatom, imparts a degree of polarity and basicity to the molecule. The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor or a nucleophile. The propanal group, on the other hand, is a classic electrophile, with the carbonyl carbon being susceptible to nucleophilic attack. The aliphatic linker provides conformational flexibility, allowing the two functional groups to adopt various spatial arrangements.
Table 1: Key Physicochemical Properties of 3-(Pyridin-3-YL)propanal
| Property | Value | Source |
| Molecular Formula | C₈H₉NO | PubChem[1] |
| Molecular Weight | 135.16 g/mol | PubChem[1] |
| CAS Number | 1802-16-0 | PubChem[1] |
| Boiling Point | 81-91 °C (at 2 Torr) | ChemicalBook |
| Density (Predicted) | 1.045 ± 0.06 g/cm³ | ChemicalBook |
| XLogP3 (Predicted) | 0.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
Strategic Synthesis of 3-(Pyridin-3-YL)propanal
The synthesis of 3-(pyridin-3-yl)propanal can be approached through several strategic disconnections. A common and reliable method involves the oxidation of the corresponding primary alcohol, 3-(pyridin-3-yl)propan-1-ol. This precursor is readily accessible through the reduction of 3-(pyridin-3-yl)propanoic acid or its esters.
Synthesis of the Precursor: 3-(Pyridin-3-yl)propan-1-ol
The synthesis of the alcohol precursor can be achieved in two steps from commercially available 3-(pyridin-3-yl)propanoic acid.
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Step 1: Esterification of 3-(Pyridin-3-yl)propanoic acid. The carboxylic acid is first converted to its methyl or ethyl ester to facilitate the subsequent reduction. This is typically achieved by refluxing the acid in the corresponding alcohol (methanol or ethanol) with a catalytic amount of a strong acid like sulfuric acid.
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Step 2: Reduction of the Ester. The resulting ester is then reduced to the primary alcohol. A common and effective method is the use of a reducing agent such as sodium borohydride in a suitable solvent like ethanol.
Oxidation to 3-(Pyridin-3-YL)propanal: A Comparative Protocol
The oxidation of a primary alcohol to an aldehyde requires mild and selective conditions to prevent over-oxidation to the corresponding carboxylic acid. Two highly effective and widely used methods are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine.[2][3] This method is known for its high yields and compatibility with a wide range of functional groups.
Experimental Protocol: Swern Oxidation of 3-(Pyridin-3-yl)propan-1-ol
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Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane (DCM) and cooled to -78 °C in a dry ice/acetone bath.
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Oxalyl Chloride Addition: Oxalyl chloride (1.1 equivalents) is added dropwise to the DCM.
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DMSO Addition: A solution of anhydrous DMSO (2.2 equivalents) in DCM is added dropwise to the stirred solution, maintaining the temperature below -60 °C. The mixture is stirred for 15 minutes.
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Alcohol Addition: A solution of 3-(pyridin-3-yl)propan-1-ol (1.0 equivalent) in DCM is added dropwise, ensuring the temperature remains below -60 °C. The reaction is stirred for 30-60 minutes.
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Base Addition: Triethylamine (5.0 equivalents) is added slowly. The reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
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Workup: The reaction is quenched by the slow addition of water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude 3-(pyridin-3-yl)propanal. Purification is typically achieved by column chromatography on silica gel.
Causality Behind Experimental Choices: The low temperature (-78 °C) is crucial to control the exothermic reaction and prevent side reactions. The use of a hindered base like triethylamine is to deprotonate the intermediate without competing as a nucleophile.
The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane, which offers a mild and convenient alternative to chromium-based oxidants.[4][5]
Experimental Protocol: Dess-Martin Oxidation of 3-(Pyridin-3-yl)propan-1-ol
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Setup: A round-bottom flask is charged with a solution of 3-(pyridin-3-yl)propan-1-ol (1.0 equivalent) in anhydrous dichloromethane (DCM).
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DMP Addition: Dess-Martin periodinane (1.1 equivalents) is added to the solution in one portion at room temperature.
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Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
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Workup: The reaction mixture is diluted with diethyl ether and quenched by the addition of a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate. The mixture is stirred vigorously until the solid dissolves. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate, water, and brine, then dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography.
Causality Behind Experimental Choices: DMP is a neutral and highly selective oxidizing agent, which makes it suitable for substrates with sensitive functional groups. The basic workup is necessary to remove the iodine-containing byproducts.
Caption: Synthetic route to 3-(Pyridin-3-YL)propanal.
Spectroscopic Characterization: Confirming the Structure
The structural elucidation of 3-(pyridin-3-yl)propanal relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H NMR Spectroscopy
The ¹H NMR spectrum provides valuable information about the number of different proton environments and their connectivity. For 3-(pyridin-3-yl)propanal, the following key signals are expected:
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Aldehydic Proton: A characteristic downfield signal, typically a triplet, in the range of δ 9.7-9.8 ppm.
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Pyridyl Protons: A set of signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the four protons on the pyridine ring. The exact chemical shifts and coupling patterns will depend on the substitution pattern.
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Aliphatic Protons: Two methylene groups, appearing as multiplets in the upfield region (δ 2.5-3.5 ppm). The methylene group adjacent to the pyridine ring will be slightly more deshielded than the one adjacent to the carbonyl group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Key expected signals include:
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Carbonyl Carbon: A highly deshielded signal in the range of δ 195-205 ppm.
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Pyridyl Carbons: Signals in the aromatic region (δ 120-150 ppm).
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Aliphatic Carbons: Two signals in the upfield region (δ 20-50 ppm).
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the presence of the carbonyl group. A strong, sharp absorption band in the region of 1720-1740 cm⁻¹ is characteristic of the C=O stretching vibration of an aliphatic aldehyde.[6] Other notable absorptions include C-H stretching vibrations of the alkyl and aromatic groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to the molecular weight of 3-(pyridin-3-yl)propanal (135.16 g/mol ).[1] Common fragmentation patterns would involve cleavage of the aliphatic chain.
Reactivity and Synthetic Utility in Drug Discovery
The dual functionality of 3-(pyridin-3-yl)propanal makes it a valuable synthon in medicinal chemistry. The aldehyde group can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, while the pyridine ring can be involved in coordination with metal catalysts or act as a pharmacophoric element.
Key Reactions of the Aldehyde Group
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Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene compound (e.g., malonates, cyanoacetates) in the presence of a base to form α,β-unsaturated systems.[7] These products can serve as Michael acceptors or undergo further transformations.
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Pictet-Spengler Reaction: This is a powerful reaction for the synthesis of tetrahydro-β-carbolines and related heterocyclic systems. It involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed cyclization.[8] 3-(Pyridin-3-yl)propanal can be used to introduce a pyridylethyl side chain into the resulting heterocyclic scaffold.
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Reductive Amination: The aldehyde can be converted into a primary or secondary amine through reaction with ammonia or a primary/secondary amine in the presence of a reducing agent. This is a fundamental transformation for introducing nitrogen-containing functional groups.
Caption: Important synthetic transformations of 3-(Pyridin-3-YL)propanal.
Applications in the Synthesis of Bioactive Molecules
The 3-pyridyl moiety is a common structural motif in a wide range of pharmaceuticals. 3-(Pyridin-3-yl)propanal serves as a key intermediate in the synthesis of several classes of biologically active compounds.
The pyridine ring is a key pharmacophore for binding to nicotinic acetylcholine receptors. Derivatives of 3-(pyridin-3-yl)propanal have been utilized in the synthesis of novel nAChR agonists, which are of interest for the treatment of neurological disorders.
Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that are attractive targets for cancer therapy. The pyrazolo[3,4-b]pyridine scaffold is a common core in TRK inhibitors, and 3-(pyridin-3-yl)propanal can be a precursor for the construction of such heterocyclic systems.[9]
The pyridine ring is present in numerous anticancer drugs. The reactivity of 3-(pyridin-3-yl)propanal allows for its incorporation into various heterocyclic frameworks that have shown promising cytotoxic activities against different cancer cell lines.[10][11]
Safety and Handling
3-(Pyridin-3-yl)propanal is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[1]
Recommended Handling Procedures:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of vapors and contact with skin and eyes.
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Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
3-(Pyridin-3-yl)propanal is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its dual functionality allows for a wide range of chemical transformations, enabling the construction of complex molecular architectures with potential therapeutic applications. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for its effective utilization in drug discovery and development programs.
References
- Swern, D., et al. (1978). A convenient and mild procedure for the oxidation of alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 43(12), 2480-2482.
- Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide: useful reagents for synthesis. Synthesis, 1981(03), 165-185.
- Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156.
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PubChem. (n.d.). 3-(Pyridin-3-yl)propanal. National Center for Biotechnology Information. Retrieved from [Link]
- Dess, D. B., & Martin, J. C. (1991). A useful 12-I-5 oxidant for the mild and efficient oxidation of primary and secondary alcohols to aldehydes and ketones. Journal of the American Chemical Society, 113(19), 7277–7287.
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ResearchGate. (2017). Synthesis propanol by esterification and reduction reaction. Retrieved from [Link]
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PubMed. (2012). Synthesis, antimicrobial and anticancer activities of a novel series of diphenyl 1-(pyridin-3-yl)ethylphosphonates. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]
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Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
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NIH. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Retrieved from [Link]
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RSC Publishing. (n.d.). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). infrared spectrum of propanal. Retrieved from [Link]
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